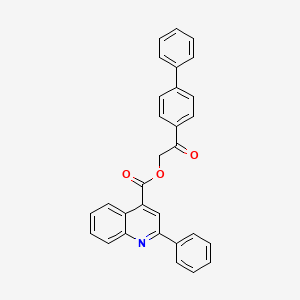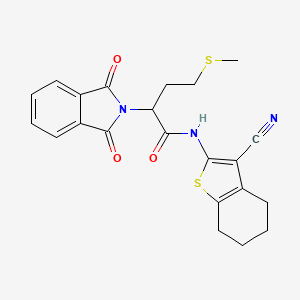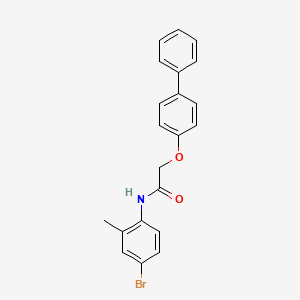
1-(Benzylsulfonyl)-4-(4-pyridylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)-4-(4-pyridylmethyl)piperazine, often referred to as BSP , is a chemical compound with a unique structure It combines a piperazine ring with a benzylsulfonyl group and a pyridylmethyl substituent
Preparation Methods
Synthetic Routes::
- Another approach is the condensation of 4-(4-pyridylmethyl)piperazine with benzenesulfonyl chloride.
- Detailed reaction conditions and purification steps are essential for obtaining high yields of BSP.
BSP: can be synthesized through various routes. One common method involves the reaction of piperazine with benzylsulfonyl chloride under appropriate conditions.
- While BSP is not produced on an industrial scale, its synthesis can be adapted for larger-scale production.
- Industrial methods would involve optimizing reaction conditions, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
- BSP can undergo several types of reactions, including:
Substitution: The benzylsulfonyl group can be replaced by other nucleophiles.
Oxidation/Reduction: BSP may participate in redox reactions.
Ring-Opening: The piperazine ring can open under specific conditions.
- Common reagents include nucleophiles (e.g., amines), oxidants, and reducing agents.
- The major products depend on the specific reaction conditions.
- For example, substitution reactions may yield derivatives with modified sulfonyl or pyridyl groups.
Scientific Research Applications
Medicine: BSP derivatives have been investigated for their potential as antitumor agents and enzyme inhibitors.
Chemical Biology: Researchers use BSP-based compounds to study biological processes and molecular interactions.
Drug Delivery: BSP’s stability and reactivity make it suitable for drug delivery systems.
Mechanism of Action
- BSP’s mechanism of action varies based on its specific application.
- It may interact with cellular targets, modulate enzyme activity, or affect signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: BSP’s combination of benzylsulfonyl, piperazine, and pyridylmethyl moieties sets it apart from many other molecules.
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-17-4-2-1-3-5-17)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h1-9H,10-15H2 |
InChI Key |
ZXADADVNNFWAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10881043.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10881046.png)



![1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10881069.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane](/img/structure/B10881072.png)
![(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10881074.png)

![ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B10881093.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10881095.png)
![N'~1~-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B10881098.png)
![2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol](/img/structure/B10881100.png)
